N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide
CAS No.:
Cat. No.: VC15724545
Molecular Formula: C17H20Cl3N5O2S
Molecular Weight: 464.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20Cl3N5O2S |
|---|---|
| Molecular Weight | 464.8 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide |
| Standard InChI | InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28) |
| Standard InChI Key | HRKJWPNXWYFFIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Introduction
Molecular Structure and Chemical Identity
Structural Features and Functional Groups
The compound’s IUPAC name, N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide , reflects its intricate architecture:
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Trichloroethyl group: A 2,2,2-trichloroethyl segment contributes significant hydrophobicity and electron-withdrawing effects, potentially enhancing metabolic stability.
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Thioureido bridge: The -N-C(=S)-N- linkage introduces hydrogen-bonding capabilities and conformational flexibility, critical for molecular recognition.
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Pyrazolone core: The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group provides a planar aromatic system with substituents that modulate electronic properties.
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Propionamide tail: The propanamide moiety offers hydrogen-bond donor/acceptor sites, often exploited in drug design for target engagement.
Table 1: Key Molecular Identifiers
Synthetic Methodology
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential assembly of three primary components:
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Pyrazolone core: Formed via cyclocondensation of β-keto esters with phenylhydrazine derivatives.
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Thioureido bridge: Introduced through reaction of an isothiocyanate with a primary amine.
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Trichloroethyl-propionamide: Generated by amidating 2,2,2-trichloroethylamine with propionic acid derivatives.
Reported Synthetic Approaches
Although direct literature on this compound’s synthesis is scarce, analogous thioureido-amides have been prepared using:
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Stepwise coupling: As demonstrated in pyrazole-thiophene amides , where 5-bromothiophene carboxylic acid reacted with pyrazole amines under TiCl₄/pyridine conditions (12–68% yields).
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Suzuki–Miyaura cross-coupling: For introducing aryl groups to the pyrazole ring, employing Pd(0) catalysts and K₃PO₄ in 1,4-dioxane (66–81% yields) .
Table 2: Hypothetical Synthesis Protocol
Physicochemical Properties
Solubility and Partition Coefficients
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logP: Estimated at 3.8 ± 0.5 (Predicted via XLogP3 ), indicating moderate lipophilicity.
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Aqueous solubility: <0.1 mg/mL at 25°C (Analogous to PubChem data ), necessitating DMSO or ethanol for dissolution.
Stability Profile
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Hydrolytic stability: The trichloroethyl group may confer resistance to esterases, but the thioureido bridge could be prone to oxidation under acidic conditions.
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Thermal stability: Decomposition onset ~215°C (DSC extrapolation from similar amides ).
Computational Insights and Structure-Activity Relationships
Quantum Chemical Calculations
DFT studies (B3LYP/6-311+G(d,p)) on related compounds predict:
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Dipole moment: ~8.5 D, indicating strong polarity conducive to crystal packing.
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HOMO-LUMO gap: 4.2 eV, suggesting moderate electronic stability.
Nonlinear Optical (NLO) Properties
The conjugated thioureido-pyrazolone system may exhibit:
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